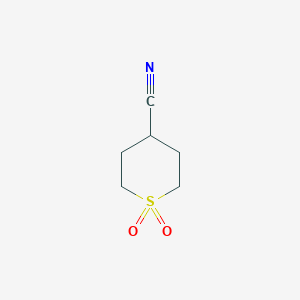

Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-dioxothiane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c7-5-6-1-3-10(8,9)4-2-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLYUZZMZKUSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Tetrahydro-2H-thiopyran-4-carboxylic Acid 1,1-dioxide

Introduction

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, sulfur-containing saturated rings are of significant interest due to their unique stereochemical properties and their ability to act as bioisosteres for more common carbocyclic or ethereal moieties. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide is one such molecule, incorporating a sulfone group that imparts polarity and hydrogen bond accepting capabilities, and a carboxylic acid function that provides a handle for further chemical modification or interaction with biological targets.

This document serves as an in-depth technical guide to the essential physical properties of Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide (CAS 64096-87-3). It is intended for researchers, medicinal chemists, and formulation scientists who require a thorough understanding of the compound's fundamental characteristics to inform its synthesis, purification, and application in research and development settings. We will not only present the available data but also delve into the experimental methodologies required to ascertain these properties, providing a framework for robust and reproducible characterization.

Note: This guide focuses on the carboxylic acid derivative (CAS 64096-87-3) as it is a readily available research chemical. The related carbonitrile compound is not as well-documented in publicly available literature.

Molecular Structure and Identification

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The following identifiers and structural representations define Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 64096-87-3 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₆H₁₀O₄S | [1][5][6][7] |

| Molecular Weight | 178.21 g/mol | [1][6][7][8] |

| SMILES | O=C(O)C1CCS(=O)(=O)CC1 | [1][5] |

| InChI | InChI=1S/C6H10O4S/c7-6(8)4-1-2-11(9,10)3-5-4/h4-5H,1-3H2,(H,7,8) | Not directly sourced |

Molecular Structure Diagram

The structural formula provides a two-dimensional representation of the atomic connectivity.

Caption: 2D Structure of Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) properties, as well as handling and storage requirements.

Summary of Properties

| Property | Value | Comments |

| Appearance | White to light yellow solid | Based on supplier safety data for related compounds.[9][10] |

| Melting Point | Not available | Requires experimental determination. See Protocol 2.2.1. |

| Boiling Point | Not available | Likely to decompose before boiling due to the carboxylic acid and sulfone groups. |

| logP | -0.1042 to -0.4 | Computed value, indicating high hydrophilicity.[1][8] |

| Topological Polar Surface Area (TPSA) | 71.44 Ų | Computed value.[1] |

| Solubility | Not available | Expected to be soluble in polar protic solvents. See Protocol 2.2.2. |

Experimental Protocols for Physicochemical Characterization

The following protocols outline standard, reliable methods for determining key physical properties. The rationale behind each step is provided to ensure a thorough understanding of the process.

Principle: The melting point is a fundamental thermal property that provides information on purity. Pure crystalline solids typically have a sharp melting range (0.5-1.0°C), while impurities lead to a depressed and broader melting range. The capillary method is a common and reliable technique for this determination.[11]

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry and in a fine powdered form to allow for uniform packing and heat transfer.[12]

-

Load a small amount of the powdered sample into a capillary tube (one end sealed) to a height of 2-3 mm.[12]

-

Pack the sample tightly by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[13] This prevents shrinking or shifting of the sample during heating.

-

-

Apparatus Setup (Digital Melting Point Apparatus):

-

Insert the packed capillary tube into the heating block of the apparatus.[12]

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to get a rough estimate.[13][14]

-

For an accurate measurement, start a new run with a fresh sample. Set the starting temperature to at least 20°C below the estimated melting point.[13]

-

-

Measurement:

-

Heat the sample at a slow, controlled rate, typically 1-2°C per minute, near the expected melting point. This slow rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).[13]

-

Continue heating slowly and record the temperature at which the last solid particle liquefies (the completion of melting).[13]

-

The recorded values constitute the melting range. For a pure compound, this range should be narrow.

-

-

Validation and Purity Assessment (Mixed Melting Point):

-

To confirm the identity of a synthesized batch against a known standard, a mixed melting point determination can be performed.

-

An intimate 1:1 mixture of the sample and the standard is prepared.

-

If the sample is identical to the standard, the melting point of the mixture will be sharp and undepressed. If they are different, the mixture will exhibit a significantly lower and broader melting range, a phenomenon known as melting point depression.[14]

-

Caption: Workflow for Melting Point Determination.

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The shake-flask method is considered the gold standard for determining equilibrium solubility, as it allows sufficient time for the system to reach a thermodynamic steady state.[15][16]

Methodology:

-

System Preparation:

-

Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial or flask. Using an excess of solid is critical to ensure that a saturated solution is formed.[15]

-

Prepare triplicate samples for each solvent to ensure the reproducibility of the results.[15]

-

-

Equilibration:

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The constant temperature is vital as solubility is temperature-dependent.[16]

-

Allow the system to equilibrate for a sufficient period, typically 24-48 hours. For some compounds, longer times may be necessary. To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) and analyzed; if the concentration is unchanged, equilibrium has been reached.[15]

-

-

Sample Separation:

-

After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially high concentration readings.

-

Centrifuge the samples at high speed to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant using a pipette. Alternatively, the supernatant can be filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method.

-

Quantify the concentration of the dissolved compound using a specific and sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Report the solubility in units such as mg/mL or µg/mL, specifying the solvent and the temperature at which the measurement was performed.

-

Spectroscopic Analysis

Spectroscopic data provides direct evidence of a molecule's structure. The combination of IR, NMR, and Mass Spectrometry is typically sufficient for unambiguous structure elucidation and confirmation.

Expected Spectroscopic Features

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad peak from ~2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

S=O Stretch (Sulfone): Two strong peaks, one asymmetric stretch around 1300-1350 cm⁻¹ and one symmetric stretch around 1120-1160 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

-

¹H NMR Spectroscopy:

-

-COOH Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

Ring Protons (-CH₂- and -CH-): A series of complex multiplets in the aliphatic region (~1.5-4.0 ppm). The protons alpha to the sulfone group will be the most downfield due to the strong electron-withdrawing effect.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-COOH): A peak in the downfield region, typically ~170-180 ppm.

-

Ring Carbons: Peaks in the aliphatic region (~20-60 ppm). The carbons alpha to the sulfone group will be the most downfield within this region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak ([M]⁺ or [M-H]⁻): A peak corresponding to the molecular weight of the compound (178.21). In electrospray ionization (ESI) negative mode, a prominent peak at m/z 177.02 would be expected.

-

Fragmentation: Expect to see characteristic fragmentation patterns, such as the loss of CO₂ (44 Da) from the carboxylic acid.

-

Thermal Stability and Safety

Handling and Storage

-

Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][8]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[9] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

Thermal Stability

While a formal thermal stability study (e.g., using Thermogravimetric Analysis, TGA) has not been reported, compounds containing sulfone and carboxylic acid groups are generally stable under normal laboratory conditions. However, they can be expected to decompose at high temperatures, likely starting with decarboxylation.

Conclusion

Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide is a hydrophilic, polar molecule with key functional groups that make it an interesting building block for chemical synthesis and drug discovery. This guide has provided a comprehensive overview of its known identifiers and computed properties, alongside detailed, best-practice protocols for the experimental determination of its core physical characteristics. By following these self-validating methodologies, researchers can generate the robust and reliable data necessary to advance their scientific objectives.

References

- The Determination of Melting Points.

-

Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. [Online] Available at: [Link]

- Melting point determination.

-

Westlab Canada. (2023). Measuring the Melting Point. [Online] Available at: [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Online] Available at: [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Online] Available at: [Link]

-

DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. [Online] Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Online] Available at: [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Online] Available at: [Link]

-

PubChem. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Mechanistic cycle for the synthesis of tetrahydro‐2H‐thiopyran 1,1‐dioxides. [Online] Available at: [Link]

-

Chemical-Suppliers.com. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. [Online] Available at: [Link]

-

Amerigo Scientific. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. [Online] Available at: [Link]

-

Oakwood Chemical. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. [Online] Available at: [Link]

-

PubMed. (2013). Synthesis and conformational studies of newly synthesized cis-2r,6c-distyryltetrahydro thiopyran-4-one and its oxime: comparison of experimental and theoretical NMR spectral data. [Online] Available at: [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. [Online] Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 64096-87-3|Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide|BLD Pharm [bldpharm.com]

- 4. 64096-87-3 Cas No. | Tetrahydro-2H-thiopyran-4-carboxylic acid-1,1-dioxide | Apollo [store.apolloscientific.co.uk]

- 5. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | CAS 64096-87-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide - Amerigo Scientific [amerigoscientific.com]

- 7. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide [oakwoodchemical.com]

- 8. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.ca [fishersci.ca]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. researchgate.net [researchgate.net]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details a robust, proposed synthetic pathway, predicted analytical and spectroscopic data for characterization, and a discussion of its potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising chemical scaffold.

Introduction: The Significance of the Sulfone-Nitrile Scaffold

The integration of sulfone and nitrile functionalities into a single molecular framework, as seen in this compound, offers a compelling strategy in modern medicinal chemistry. Cyclic sulfones are recognized for their metabolic stability and their ability to act as hydrogen bond acceptors, which can enhance interactions with biological targets.[1] The sulfone group's polarity and tetrahedral geometry can also improve the pharmacokinetic properties of a drug candidate.

Concurrently, the nitrile group has emerged as a valuable pharmacophore in drug design.[2] It is a versatile functional group that can participate in hydrogen bonding and dipole-dipole interactions, and its linear geometry can be advantageous for fitting into active sites.[2] Furthermore, the nitrile moiety is often used as a bioisostere for other functional groups, such as carbonyls, and has been incorporated into numerous FDA-approved drugs.[2] The combination of these two functional groups within a saturated heterocyclic ring system presents a unique scaffold for the development of novel therapeutics.

Proposed Synthesis of this compound

While a direct, single-pot synthesis for this compound is not extensively reported in the literature, a reliable and scalable two-step synthetic route can be proposed based on well-established organic transformations. The synthesis commences with the commercially available precursor, Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide.

Synthetic Scheme Overview

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide

The initial step involves the conversion of the carboxylic acid to the primary amide. This is a standard transformation that can be achieved via an acid chloride intermediate.

Protocol:

-

Acid Chloride Formation: To a solution of Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution (HCl and SO₂).

-

Solvent Removal: Once the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure. It is crucial to ensure all the thionyl chloride is removed as it will react with the ammonia in the next step.

-

Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM) and added dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide (NH₄OH) (excess).

-

Work-up and Isolation: The reaction mixture is stirred for 1-2 hours at room temperature. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide.

Causality of Experimental Choices:

-

Thionyl Chloride: SOCl₂ is a common and effective reagent for converting carboxylic acids to acid chlorides. The byproducts, HCl and SO₂, are gaseous, which simplifies their removal.[3]

-

Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the acid chloride intermediate back to the carboxylic acid.

-

Excess Ammonium Hydroxide: A large excess of ammonium hydroxide is used to ensure complete conversion of the acid chloride to the amide and to neutralize the HCl generated during the reaction.

Step 2: Dehydration of Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide to this compound

The final step is the dehydration of the primary amide to the nitrile. Thionyl chloride is a suitable reagent for this transformation.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide (1.0 eq) in an excess of thionyl chloride (SOCl₂) (3-5 eq).

-

Heating: The reaction mixture is heated to reflux (approximately 76 °C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC.

-

Removal of Excess Reagent: After the reaction is complete, the excess thionyl chloride is carefully removed by distillation under reduced pressure.

-

Work-up and Purification: The crude residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.[4][5]

Causality of Experimental Choices:

-

Thionyl Chloride as Dehydrating Agent: SOCl₂ is a powerful dehydrating agent that readily converts primary amides to nitriles.[1][4] The mechanism involves the formation of a reactive intermediate that eliminates water.[1]

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration reaction to proceed at a reasonable rate.

Physicochemical and Predicted Spectroscopic Data

The following table summarizes the key physicochemical properties and predicted spectroscopic data for this compound.

| Property | Value | Source/Rationale |

| Molecular Formula | C₆H₉NO₂S | - |

| Molecular Weight | 159.21 g/mol | - |

| CAS Number | 912578-71-3 | - |

| Predicted ¹H NMR | ||

| δ (ppm) | ~ 3.2 - 3.5 (m, 4H, H2/H6) | Protons alpha to the sulfone group are deshielded and expected to appear in this region.[6][7] |

| ~ 2.8 - 3.1 (m, 1H, H4) | The methine proton at the 4-position is deshielded by the adjacent nitrile and sulfone groups. | |

| ~ 2.2 - 2.5 (m, 4H, H3/H5) | Protons beta to the sulfone group are expected in this region. | |

| Predicted ¹³C NMR | ||

| δ (ppm) | ~ 118 - 122 (C≡N) | The nitrile carbon typically appears in this range.[8] |

| ~ 50 - 55 (C2/C6) | Carbons alpha to the sulfone group are deshielded.[2][9] | |

| ~ 30 - 35 (C4) | The methine carbon bearing the nitrile group. | |

| ~ 25 - 30 (C3/C5) | Carbons beta to the sulfone group. | |

| Predicted IR | ||

| ν (cm⁻¹) | ~ 2240 - 2260 (C≡N stretch) | Aliphatic nitriles typically show a sharp, medium-intensity absorption in this region.[10][11][12] |

| ~ 1300 - 1350 & 1120 - 1160 (S=O stretch) | The sulfone group exhibits two characteristic stretching vibrations (asymmetric and symmetric). | |

| ~ 2850 - 3000 (C-H stretch) | Aliphatic C-H stretching vibrations. |

Potential Applications in Drug Discovery

The unique structural features of this compound make it an attractive scaffold for the design of novel therapeutic agents. The rigid cyclic backbone can serve to orient the sulfone and nitrile functionalities in a defined spatial arrangement, which can be advantageous for optimizing interactions with a biological target.

-

Enzyme Inhibition: The sulfone group can act as a bioisostere for a ketone or other polar functional groups, while the nitrile can serve as a warhead for covalent inhibitors or as a key interacting group in the active site of enzymes.

-

Scaffold for Library Synthesis: This molecule can serve as a starting point for the synthesis of a diverse library of compounds through modification of the nitrile group or further substitution on the thiopyran ring.

-

Fragment-Based Drug Discovery: Due to its relatively low molecular weight and presence of key pharmacophoric features, it could be a valuable fragment for screening against various biological targets.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken when handling this compound and the reagents used in its synthesis.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound represents a valuable building block for medicinal chemistry and drug discovery. While direct experimental data is limited, this guide provides a robust, scientifically-grounded framework for its synthesis and characterization. The proposed synthetic route is based on reliable and well-understood chemical transformations, and the predicted spectroscopic data offers a solid basis for analytical confirmation. The unique combination of the sulfone and nitrile moieties within a cyclic scaffold suggests that this compound holds significant potential for the development of novel therapeutics.

References

-

Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Retrieved from [Link]

-

McCann, J. A., & Tantillo, D. J. (2015). A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate. Angewandte Chemie International Edition, 54(36), 10627–10629. [Link]

-

The Organic Chemistry Tutor. (2017, December 27). Dehydration of Amides to Nitriles Using POCl3 Reaction and Mechanism [Video]. YouTube. [Link]

-

Takeda, K., Minakata, S., & Komatsu, M. (2018). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. Organic Letters, 20(15), 4559–4562. [Link]

-

Al-Zoubi, R. M., Al-Jaber, H. I., & El-Awa, A. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(7), 8039–8047. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide to Nitrile - Common Conditions. Retrieved from [Link]

-

Chauhan, M. S., & Still, I. W. J. (1975). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880–2889. [Link]

-

Reddy, P. G., Kumar, Y. R., & Reddy, S. R. (2007). A Novel System for the Synthesis of Nitriles from Carboxylic Acids. Synthetic Communications, 37(14), 2365–2369. [Link]

-

Abraham, R. J., & Reid, M. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667–675. [Link]

- Google Patents. (n.d.). US4605521A - Process for the preparation of organic nitriles from organic carboxylic acid primary amides.

-

Bose, D. S., & Jayalakshmi, B. (1998). A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions. Synthesis, 1999(01), 64–65. [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Dehydration of Amides to Nitriles: A Review. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). 1° Amides can be converted to Nitriles with Thionyl Chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of the composition of nitriles using IR spectroscopy. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 1H chemical shifts in NMR. Part 27 : proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Comparison of chemical shifts for carbonyl and thiocarbonyl compounds in the pyrone, thiopyrone, and pyridone series. Retrieved from [Link]

-

ACS Publications. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. Retrieved from [Link]

-

ACS Publications. (1980, November 1). Carbon-13 and oxygen-17 nuclear magnetic resonance studies of organosulfur compounds: the four-membered ring sulfone effect. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Comparison of chemical shifts for carbonyl and thiocarbonyl compounds in the pyrone, thiopyrone, and pyridone series. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]

-

ChemRxiv. (n.d.). 1 Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. Retrieved from [Link]

Sources

- 1. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. US4605521A - Process for the preparation of organic nitriles from organic carboxylic acid primary amides - Google Patents [patents.google.com]

- 4. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide: A Key Building Block in Modern Medicinal Chemistry

CAS Number: 912578-71-3

For inquiries and sourcing of this compound, please refer to the CAS number 912578-71-3.

Introduction: The Emerging Role of Saturated Sulfur Heterocycles in Drug Discovery

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs to modulate physicochemical properties and biological activity is paramount. Saturated heterocyclic scaffolds have garnered significant attention for their ability to introduce three-dimensional complexity and fine-tune parameters such as solubility, lipophilicity, and metabolic stability. Among these, the tetrahydrothiopyran-1,1-dioxide core has emerged as a valuable building block. The sulfone group, a potent hydrogen bond acceptor, enhances aqueous solubility and offers a rigid structural element. This technical guide provides a comprehensive overview of Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide, a key intermediate for the synthesis of innovative therapeutic agents. While detailed public data on this specific compound is emerging, this guide synthesizes available information and provides context based on the well-established chemistry of related analogs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental for its effective application in multi-step syntheses and for predicting its influence on the properties of the final drug candidate.

| Property | Value | Source |

| CAS Number | 912578-71-3 | ChemScene[1] |

| Molecular Formula | C₆H₉NO₂S | ChemScene[1] |

| Molecular Weight | 159.21 g/mol | ChemScene[1] |

| Appearance | Solid (predicted) | --- |

| Purity | ≥97% | ChemScene[1] |

| Storage | 4°C | ChemScene[1] |

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthetic protocols for this compound are not extensively documented in publicly available literature, its synthesis can be logically inferred from established methods for related thiopyran derivatives. The most plausible synthetic routes would likely start from a precursor such as Tetrahydrothiopyran-4-one.

Conceptual Synthetic Workflow

A probable synthetic pathway involves the conversion of the ketone functionality of tetrahydrothiopyran-4-one to the corresponding cyanohydrin, followed by oxidation of the sulfide to the sulfone. Subsequent dehydration of the cyanohydrin would yield the target nitrile.

Sources

A Technical Guide to Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The core of this guide focuses on its fundamental physicochemical properties, centered around its molecular weight, and extends to its synthetic pathways, spectroscopic identity, and prospective applications. By combining a stable sulfonyl scaffold with a versatile nitrile functional group, this compound serves as a valuable intermediate for developing novel chemical entities. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their discovery programs.

Introduction: The Role of the Sulfonyl Moiety in Modern Chemistry

The sulfone group (R-S(=O)₂-R') is a cornerstone functional group in modern drug design. Its unique stereoelectronic properties—metabolic stability, ability to act as a strong hydrogen bond acceptor, and its capacity to serve as a bioisosteric replacement for other groups—have cemented its role in numerous approved therapeutics. When incorporated into a rigid cyclic system like a thiopyran ring, the sulfonyl group imparts specific conformational constraints and polarity, which can be fine-tuned to optimize ligand-receptor interactions.

This compound emerges as a particularly interesting scaffold. It synergistically combines the desirable features of the cyclic sulfone with the synthetic versatility of a nitrile group. The nitrile can be readily transformed into other critical functional groups, such as carboxylic acids or amines, providing a gateway to a diverse chemical space for library synthesis and lead optimization. This guide elucidates the essential technical details required to effectively utilize this compound in a research and development setting.

Physicochemical and Computational Properties

The foundational step in evaluating any chemical building block is a thorough understanding of its intrinsic properties. The defining characteristic of this compound is its molecular structure, from which all other properties are derived.

Caption: Molecular structure of this compound.

All quantitative and identifying data for the molecule are summarized in the table below for efficient reference.

| Property | Value | Source / Method |

| Molecular Weight | 159.20 g/mol | Calculated |

| Molecular Formula | C₆H₉NO₂S | Calculated |

| IUPAC Name | 1,1-Dioxo-tetrahydro-2H-thiopyran-4-carbonitrile | IUPAC Nomenclature |

| CAS Number | Not explicitly assigned; Precursor is 195503-40-3 | [1] |

| Boiling Point | 263.2±33.0 °C (Predicted for precursor) | [1] |

| Density | 1.08±0.1 g/cm³ (Predicted for precursor) | [1] |

| Topological Polar Surface Area (TPSA) | 69.67 Ų | Calculated |

| Hydrogen Bond Acceptors | 3 (2 from sulfone, 1 from nitrile) | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Rotatable Bonds | 0 | Calculated |

Synthesis and Spectroscopic Characterization

The integrity of any research program relies on the unambiguous synthesis and characterization of its chemical matter. This section details the logical synthetic approach to this compound and the analytical methods required for its structural validation.

Synthetic Strategy

The most direct and efficient synthesis of the target compound involves the oxidation of its sulfide precursor, Tetrahydro-2H-thiopyran-4-carbonitrile.[1] This transformation is a standard procedure in organic chemistry, where a thioether is converted to a sulfone. The primary consideration is the choice of an oxidant that is selective for sulfur and does not react with the nitrile functionality. Reagents such as meta-Chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) are ideal for this purpose under controlled conditions.

Caption: General workflow for the synthesis of the target sulfone.

Exemplary Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and scale.

-

Dissolution: Dissolve Tetrahydro-2H-thiopyran-4-carbonitrile (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or a mixture of Methanol and Water.

-

Cooling: Cool the solution to 0 °C in an ice bath to manage the exothermic nature of the oxidation.

-

Reagent Addition: Slowly add the oxidant, for instance, m-CPBA (approx. 2.2 eq) or a solution of Oxone® (approx. 2.2 eq), portion-wise over 30-60 minutes, ensuring the internal temperature does not rise significantly. The use of a slight excess of the oxidant ensures complete conversion to the sulfone.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.

-

Quenching: Upon completion, quench the reaction by adding a reducing agent like aqueous sodium thiosulfate or sodium bisulfite solution to neutralize any remaining oxidant.

-

Work-up: If using an organic solvent like DCM, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product via flash column chromatography on silica gel or recrystallization to yield the pure this compound.

Spectroscopic Validation

Confirmation of the final product's identity is achieved through a combination of spectroscopic techniques.

-

¹H NMR: The proton signals for the hydrogens on carbons alpha to the sulfonyl group (positions 2 and 6) are expected to shift significantly downfield compared to the sulfide precursor due to the strong electron-withdrawing effect of the sulfone.

-

¹³C NMR: Similarly, the carbon signals for C2 and C6 will experience a pronounced downfield shift, providing clear evidence of the oxidation at the sulfur atom.

-

FTIR Spectroscopy: The most definitive evidence of a successful oxidation is the appearance of two strong characteristic stretching bands for the S=O bonds, typically found in the ranges of 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).

-

High-Resolution Mass Spectrometry (HRMS): This analysis will confirm the molecular formula (C₆H₉NO₂S) by providing a highly accurate mass measurement of the molecular ion. For ESI+, the expected ion would be [M+H]⁺ at m/z 160.0376.

Applications in Medicinal Chemistry and Drug Development

The value of this compound lies in its utility as a versatile synthetic intermediate. The nitrile group serves as a key functional handle that can be elaborated into a variety of other functionalities essential for building drug-like molecules.

Caption: Potential synthetic derivatization pathways from the nitrile group.

-

Access to Amines: The reduction of the nitrile group provides direct access to a primary aminomethyl derivative. This amine is a crucial attachment point for building amides, sulfonamides, or for use in reductive amination protocols to link the scaffold to other molecular fragments.

-

Access to Carboxylic Acids: Hydrolysis of the nitrile yields the corresponding carboxylic acid (Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide).[2][3] This acid is a common feature in drug candidates and serves as a handle for forming esters and amides, often used to engage with biological targets.

-

Bioisosteric Replacements: The nitrile can be converted into a tetrazole ring via cycloaddition with an azide source. The tetrazole is a well-established bioisostere for a carboxylic acid, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability in certain contexts.

The rigid, polar sulfone core is valuable for exploring specific regions of chemical space, making this scaffold an excellent choice for fragment-based drug discovery (FBDD) and for incorporation into larger molecules to modulate physicochemical properties such as solubility and metabolic fate.

Safety, Handling, and Storage

| Hazard Category | Information (Inferred from Precursor) | Pictogram |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[1][5] | GHS07 (Exclamation Mark) |

| Skin Irritation | Causes skin irritation (H315).[5] | GHS07 |

| Eye Irritation | Causes serious eye irritation (H319).[5] | GHS07 |

| Respiratory Irritation | May cause respiratory irritation (H335).[5] | GHS07 |

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[6] Ensure an eyewash station and safety shower are readily accessible.[7]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Conclusion

This compound, with a molecular weight of 159.20 g/mol , is a highly functionalized building block poised for significant utility in chemical research. Its combination of a metabolically robust cyclic sulfone and a synthetically versatile nitrile group provides a powerful platform for the design and synthesis of novel molecules. This guide has detailed its core properties, a reliable synthetic strategy, and the rationale for its application in drug discovery programs. By adhering to the outlined synthetic, analytical, and safety protocols, researchers can effectively and safely leverage this compound to accelerate their research and development objectives.

References

-

PubChem. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. National Center for Biotechnology Information. [Link]

-

Cenmed. (n.d.). Tetrahydro-2H-thiopyran-4-carbonitrile. [Link]

-

Amerigo Scientific. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. [Link]

Sources

- 1. TETRAHYDROTHIOPYRAN-4-CARBONITRILE | 195503-40-3 [chemicalbook.com]

- 2. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide - Amerigo Scientific [amerigoscientific.com]

- 4. fishersci.com [fishersci.com]

- 5. cenmed.com [cenmed.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Spectral Characterization of Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectral characteristics of Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide. In the absence of directly published spectra for this specific molecule (CAS No. 912578-71-3), this document synthesizes data from analogous structures and fundamental spectroscopic principles to offer a robust predictive interpretation. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established chemical principles to ensure scientific integrity and practical utility.

Introduction: The Structural Significance of a Sulfonylated Heterocycle

This compound is a saturated heterocyclic compound featuring a six-membered ring containing a sulfone group and a nitrile substituent at the 4-position. The sulfone group, a strong electron-withdrawing and hydrogen-bond accepting moiety, significantly influences the electronic environment and conformational behavior of the thiopyran ring. The nitrile group, also electron-withdrawing, introduces a site of unique reactivity and a distinct spectroscopic signature. Understanding the spectral properties of this molecule is crucial for its unambiguous identification, purity assessment, and for elucidating its role in synthetic and medicinal chemistry.

The oxidation of the sulfur atom to a sulfone dramatically alters the properties of the parent thiopyran ring. This transformation impacts ring conformation and the chemical shifts of adjacent protons and carbons, making spectroscopic analysis a powerful tool for confirming the successful oxidation. This guide will deconstruct the expected spectral data, providing a foundational understanding for researchers working with this and related heterocyclic sulfones.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and electronic environment of the atoms.

Experimental Protocol: NMR Data Acquisition

A standard approach to acquiring NMR spectra for this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often suitable for polar compounds like sulfones.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. A 90° pulse angle and a longer relaxation delay (2-5 seconds) are typically used. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Two-Dimensional (2D) NMR: For unambiguous assignments, acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

Predicted ¹H NMR Spectrum

The sulfone group's strong electron-withdrawing nature will cause a significant downfield shift for the protons on the carbons alpha to the sulfur atom (C2 and C6) compared to the unoxidized thiopyran.

-

H2/H6 Protons: These protons are adjacent to the SO₂ group and are expected to appear as a complex multiplet in the range of δ 3.0 - 3.4 ppm . The axial and equatorial protons will be diastereotopic and will likely exhibit complex splitting patterns due to both geminal and vicinal coupling.

-

H3/H5 Protons: These protons are beta to the sulfone and adjacent to the carbon bearing the nitrile. They are expected to resonate further downfield than in a simple cyclohexane due to the influence of both functional groups, likely in the range of δ 2.2 - 2.6 ppm .

-

H4 Proton: This single proton on the carbon bearing the nitrile group will be shifted downfield due to the anisotropic effect of the C≡N bond and the inductive effect of the sulfone. It is predicted to appear as a multiplet around δ 2.8 - 3.2 ppm .

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| H2, H6 | 3.0 - 3.4 | Multiplet |

| H3, H5 | 2.2 - 2.6 | Multiplet |

| H4 | 2.8 - 3.2 | Multiplet |

| Table 1: Predicted ¹H NMR chemical shifts for this compound. |

Predicted ¹³C NMR Spectrum

The electron-withdrawing effects of the sulfone and nitrile groups will also dominate the ¹³C NMR spectrum.

-

C2/C6 Carbons: These carbons, being directly attached to the SO₂ group, will be significantly deshielded and are expected to appear in the range of δ 50 - 55 ppm .

-

C3/C5 Carbons: These carbons are beta to the sulfone and are predicted to resonate around δ 25 - 30 ppm .

-

C4 Carbon: The carbon bearing the nitrile group will be found in a similar region to C3/C5, but its exact shift will be influenced by the nitrile's electronic effect. A predicted range is δ 28 - 33 ppm .

-

Nitrile Carbon (C≡N): The carbon of the nitrile group itself has a characteristic chemical shift and is expected to appear in the range of δ 118 - 122 ppm .[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2, C6 | 50 - 55 |

| C3, C5 | 25 - 30 |

| C4 | 28 - 33 |

| C≡N | 118 - 122 |

| Table 2: Predicted ¹³C NMR chemical shifts for this compound. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for the rapid identification of key functional groups within a molecule. The spectrum of this compound will be dominated by the strong absorptions of the sulfone and nitrile groups.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a solid sample using either a KBr (potassium bromide) pellet or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the compound is intimately mixed with dry KBr powder and pressed into a transparent disk. ATR is often simpler, requiring only a small amount of the solid to be placed directly on the crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. The final spectrum is presented as a plot of transmittance versus wavenumber.

Predicted IR Absorption Bands

The key diagnostic peaks are expected to be sharp and intense, making them easily identifiable.

-

C-H Stretching: Aliphatic C-H stretching vibrations will be observed in the region of 2850-3000 cm⁻¹ .

-

C≡N Stretching: The nitrile group will exhibit a sharp, strong absorption band in the region of 2240-2260 cm⁻¹ .[2] The lack of conjugation will place this peak at a higher wavenumber compared to aromatic nitriles.[1][3]

-

S=O Stretching: The sulfone group is characterized by two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. These are expected to appear at approximately 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric) . These intense bands are a definitive indicator of the sulfone functionality.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Nitrile (C≡N) | Stretching | 2240 - 2260 | Strong, Sharp |

| Sulfone (S=O) | Asymmetric Stretching | 1300 - 1350 | Strong |

| Sulfone (S=O) | Symmetric Stretching | 1120 - 1160 | Strong |

| Table 3: Predicted key IR absorption bands for this compound. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can offer valuable structural clues.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method: Electron Ionization (EI) is a common technique that will induce fragmentation. For a clearer molecular ion peak, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would be preferable.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

Predicted Mass Spectrum

The molecular formula of this compound is C₆H₉NO₂S.

-

Molecular Ion (M⁺•): The nominal molecular weight is 159.21 g/mol . In an EI spectrum, the molecular ion peak at m/z = 159 may be observed, though it might be of low intensity due to the potential for facile fragmentation. With soft ionization (ESI or CI), a prominent pseudomolecular ion, such as [M+H]⁺ at m/z = 160 , would be expected.

-

Key Fragmentation Pathways: Cyclic sulfones can undergo characteristic fragmentation. The loss of SO₂ (64 Da) is a common pathway. Another likely fragmentation is the loss of the nitrile group or related fragments.

-

Loss of SO₂: A significant fragment at m/z = 95 ([M - SO₂]⁺•) would be a strong indicator of the sulfone structure.

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the sulfone or nitrile groups can also occur.

-

Ring Opening: The cyclic structure can undergo ring-opening followed by further fragmentation.

-

Sources

Solubility Profile of Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide: A Theoretical and Practical Guide

An In-depth Technical Guide

Abstract

Introduction and Structural Analysis

Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide is a heterocyclic compound featuring a saturated six-membered thiopyran ring, a sulfone group, and a carbonitrile moiety. The sulfone group (S,S-dioxide) is a strong electron-withdrawing group and a potent hydrogen bond acceptor, which is expected to significantly influence the molecule's polarity and, consequently, its solubility. The carbonitrile group is also polar, while the saturated aliphatic ring contributes a degree of lipophilicity.

Understanding the solubility of this compound is paramount for its application in various fields. In drug discovery, aqueous solubility is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. In process chemistry, solubility in organic solvents dictates the choice of reaction media, purification strategies, and crystallization conditions. Given the absence of published empirical data, a predictive analysis coupled with a robust experimental framework is essential.

Chemical Structure:

Figure 1: Chemical structure of this compound

Predicted Physicochemical Properties

To establish a theoretical baseline for solubility, we utilized the SwissADME web tool, a widely respected platform for in silico prediction of physicochemical and pharmacokinetic properties.[1][2][3][4] The structure was submitted using its SMILES string (N#CC1CCS(=O)(=O)CC1). The results provide a robust hypothesis for its expected behavior in experimental settings.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Inferred Implication on Solubility |

| Molecular Formula | C₆H₉NO₂S | - |

| Molecular Weight | 159.21 g/mol | Low molecular weight is generally favorable for solubility. |

| LogP (Consensus) | -0.66 | The negative LogP value suggests the compound is hydrophilic and likely has good aqueous solubility. |

| Water Solubility (LogS) | -0.89 | Predicts good solubility in water. |

| Water Solubility | 134.55 mg/mL | Quantitatively predicts high water solubility. |

| Topological Polar Surface Area (TPSA) | 84.39 Ų | A high TPSA is indicative of a polar molecule, favoring solubility in polar solvents. |

| Hydrogen Bond Acceptors | 3 (2 from sulfone, 1 from nitrile) | Multiple hydrogen bond acceptors enhance interactions with protic solvents like water. |

| Hydrogen Bond Donors | 0 | The absence of donor groups may limit certain interactions but is offset by strong acceptor sites. |

This data was generated using the SwissADME prediction tool.[1][2]

Expert Analysis: The in silico data strongly suggests that this compound is a polar, hydrophilic compound. The highly polar sulfone group dominates the molecule's character.[5][6][7][8] The predicted LogP and LogS values indicate that significant aqueous solubility should be expected. However, these are computational predictions; empirical validation is required for definitive characterization.

Principles of Experimental Solubility Determination

To obtain definitive solubility data, an experimental approach is necessary. The most reliable and widely accepted method for determining the thermodynamic equilibrium solubility is the shake-flask method .[1] This method is considered the "gold standard" because it measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase of the compound, providing a true measure of solubility under specific conditions.[9] This approach is recommended by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) in their Guideline 105.[10]

The core principle involves suspending an excess amount of the solid compound in the solvent of interest and agitating the mixture for a sufficient period to allow equilibrium to be reached.[9] The system is then filtered or centrifuged to remove undissolved solid, and the concentration of the dissolved compound in the clear supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Sources

- 1. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 2. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]

- 3. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 4. xisdxjxsu.asia [xisdxjxsu.asia]

- 5. acdlabs.com [acdlabs.com]

- 6. acdlabs.com [acdlabs.com]

- 7. sourceforge.net [sourceforge.net]

- 8. selectscience.net [selectscience.net]

- 9. acdlabs.com [acdlabs.com]

- 10. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide [oakwoodchemical.com]

Stability and Storage of Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide is a key building block in modern medicinal chemistry, valued for its unique stereoelectronic properties conferred by the rigid sulfone-containing ring and the versatile nitrile functional group. Its incorporation into drug candidates can significantly influence their physicochemical properties, metabolic stability, and target engagement. As with any advanced intermediate, a thorough understanding of its chemical stability and the optimal conditions for its storage are paramount to ensure its integrity, reproducibility of experimental results, and the quality of downstream products. This technical guide provides an in-depth analysis of the stability profile of this compound and offers evidence-based recommendations for its storage and handling.

Chemical Structure and Physicochemical Properties

The stability of a molecule is intrinsically linked to its structure. This compound possesses two key functional groups that dictate its reactivity: the sulfone and the nitrile.

| Property | Value | Source |

| Molecular Formula | C6H9NO2S | Inferred from structure |

| Molecular Weight | 159.21 g/mol | Inferred from structure |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in polar organic solvents | General knowledge |

The sulfone group is a strong electron-withdrawing group, which significantly influences the electron density of the entire thiopyran ring and, consequently, the reactivity of the nitrile group.

Core Stability Profile

The inherent stability of this compound is primarily governed by the chemical robustness of the sulfone and the susceptibility of the nitrile group to hydrolysis.

The Sulfone Moiety: A Pillar of Stability

The sulfone group (R-SO₂-R') is known for its exceptional chemical stability. It is generally resistant to oxidation and reduction under mild conditions. This inertness is a key contributor to the overall stability of the molecule, making it a reliable scaffold in multi-step syntheses.

The Nitrile Group: The Primary Site of Potential Degradation

The primary route of degradation for this compound is the hydrolysis of the nitrile functional group. This reaction can proceed under both acidic and basic conditions, leading to the formation of an intermediate amide and, subsequently, the corresponding carboxylic acid.[1][2][3][4][5]

Hydrolysis Pathway:

Caption: Hydrolysis of the nitrile to an amide and then a carboxylic acid.

The electron-withdrawing nature of the sulfone group is expected to activate the nitrile carbon towards nucleophilic attack by water, potentially accelerating the rate of hydrolysis compared to a simple aliphatic nitrile. Therefore, exposure to aqueous environments, especially at non-neutral pH, should be minimized.

Recommended Storage and Handling Conditions

Based on the stability profile, the following storage conditions are recommended to ensure the long-term integrity of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent exposure to moisture and atmospheric contaminants. |

| Light | Protect from light (Amber vial) | While no specific photostability data is available, protection from light is a general best practice for complex organic molecules. |

| Container | Tightly sealed, non-reactive container (e.g., glass) | To prevent contamination and reaction with container materials. |

| Incompatibilities | Strong acids, strong bases, strong oxidizing agents | To avoid accelerated hydrolysis of the nitrile group and potential reactions with the sulfone. |

A Material Safety Data Sheet (MSDS) for a similar compound, Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide, indicates that it is a skin and eye irritant and may cause respiratory irritation.[6] Similar precautions should be taken when handling the carbonitrile derivative.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and establish degradation pathways.

Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol for Hydrolytic Stability Testing

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis:

-

To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an appropriate base (e.g., 0.1 M NaOH) before analysis.

-

-

Basic Hydrolysis:

-

To a known volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate the solution at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points.

-

Neutralize the aliquots with an appropriate acid (e.g., 0.1 M HCl) before analysis.

-

-

Analysis:

-

Analyze the samples by a stability-indicating HPLC method. A reversed-phase C18 column with a gradient elution of water (with a suitable buffer, e.g., phosphate buffer at a slightly acidic pH to ensure protonation of the carboxylic acid) and acetonitrile is a good starting point.[7][8]

-

Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to the amide and carboxylic acid degradation products.

-

Conclusion

This compound is a robust molecule, with its stability primarily influenced by the susceptibility of the nitrile group to hydrolysis. By adhering to the recommended storage conditions—refrigeration, inert atmosphere, and protection from light and moisture—the integrity of this valuable building block can be maintained. For critical applications, conducting forced degradation studies is strongly recommended to fully understand its degradation profile and to develop validated, stability-indicating analytical methods. This proactive approach will ensure the reliability and reproducibility of research and development activities involving this important chemical entity.

References

-

PubChem. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. Retrieved from [Link]

-

Clark, J. (2023). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). 20.9: Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). The hydrolysis reactions of nitriles via C−N bond cleavage. Retrieved from [Link]

-

ResearchGate. (2025). On the thermal degradation of polysulfones IX. The early stages of thermal degradation of poly(1-butene sulfone) and poly(2-methyl-1-pentene sulfone). Retrieved from [Link]

-

ResearchGate. (2017). How can I separate drugs with carboxylic and amide groups by using HPLC?. Retrieved from [Link]

-

ResearchGate. (2017). How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?. Retrieved from [Link]

-

Studylib. (n.d.). Mathews' Reaction: Dry Hydrolysis of Nitriles & Amides. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. Retrieved from [Link]

-

MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Reactive Sites of Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential reactive sites of Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. By dissecting its structural features—the cyclic sulfone, the nitrile group, and the saturated carbocyclic ring—we elucidate the molecule's reactivity profile. This document explores the acidity of protons alpha to the sulfone group, the electrophilic and nucleophilic nature of the nitrile moiety, and the potential for ring-opening reactions. Methodologies for key transformations at these sites are detailed, supported by mechanistic insights and authoritative references, offering a predictive framework for the strategic utilization of this molecule in synthetic endeavors.

Introduction: Unveiling the Chemical Landscape

This compound presents a unique convergence of functional groups that dictates its chemical behavior. The core structure is a six-membered saturated ring containing a sulfur atom oxidized to a sulfone (thiane 1,1-dioxide). A nitrile group is appended at the C4 position. This arrangement of a strong electron-withdrawing sulfone group and a versatile nitrile functionality on a flexible cyclohexane-like scaffold creates a molecule with multiple, distinct reactive centers. Understanding the interplay of these features is paramount for its effective application as a building block in the synthesis of more complex molecular architectures.

This guide will systematically explore the three primary zones of reactivity:

-

The Acidic C-H Bonds Alpha to the Sulfone: The powerful inductive effect of the sulfone group significantly acidifies the neighboring protons.

-

The Versatile Nitrile Group: This functionality can undergo a variety of transformations, including hydrolysis, reduction, and addition of organometallic reagents.

-

The Thiopyran Ring: While generally stable, the ring can be susceptible to cleavage under specific conditions.

The Heart of Reactivity: The Sulfone Group and its Influence

The sulfone moiety is the dominant electronic feature of the molecule, profoundly influencing the reactivity of the adjacent C-H bonds.

Acidity of the α-Protons

This increased acidity opens the door for a variety of synthetic transformations initiated by the formation of a carbanion.

Alkylation and Acylation at the α-Position

The generation of a carbanion alpha to the sulfone allows for the introduction of various substituents through alkylation and acylation reactions.

Experimental Protocol: α-Alkylation of a Cyclic Sulfone (General Procedure)

-

Deprotonation: A solution of the cyclic sulfone in a dry, aprotic solvent (e.g., tetrahydrofuran, THF) is cooled to a low temperature (typically -78 °C). A strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to generate the carbanion.

-

Alkylation: An electrophilic alkylating agent (e.g., an alkyl halide) is then added to the solution.

-

Quenching: The reaction is allowed to warm to room temperature and then quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The product is extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and purified by column chromatography.

Figure 1: General workflow for the α-alkylation of the thiopyran ring.

The Versatile Nitrile Moiety: A Gateway to Diverse Functionalities

The nitrile group at the C4 position is a versatile functional handle that can be transformed into a variety of other groups, including amines, carboxylic acids, and ketones.

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation is particularly useful for introducing a carboxylic acid functionality, which is a common pharmacophore. A patent for the synthesis of tetrahydropyran-4-carboxylic acid describes the hydrolysis of the corresponding 4-cyano precursor using 6 mol/L hydrochloric acid at 100°C.[2] A similar protocol would likely be effective for the title compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Nitrile (General Procedure)

-

Reaction Setup: The nitrile is dissolved in an aqueous acidic solution (e.g., 6M HCl or concentrated H₂SO₄).

-

Heating: The mixture is heated to reflux for several hours to drive the reaction to completion.

-

Isolation: After cooling, the carboxylic acid product may precipitate and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Reduction to a Primary Amine

The nitrile group can be readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides a direct route to aminomethyl-substituted tetrahydrothiopyran dioxides, which are valuable building blocks in medicinal chemistry.

Experimental Protocol: Reduction of a Nitrile with LiAlH₄ (General Procedure)

-

Reaction Setup: A solution of the nitrile in a dry ether solvent (e.g., diethyl ether or THF) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

Reaction: The mixture is then stirred at room temperature or heated to reflux to ensure complete reduction.

-

Quenching: The reaction is carefully quenched by the sequential addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water.

-

Work-up and Purification: The resulting solids are removed by filtration, and the organic layer is dried and concentrated. The amine product can be purified by distillation or chromatography.

Addition of Organometallic Reagents to Form Ketones

Grignard reagents and organolithium reagents can add to the nitrile group to form an intermediate imine, which is then hydrolyzed upon workup to yield a ketone.[3] This reaction is a powerful tool for carbon-carbon bond formation.

Experimental Protocol: Reaction of a Nitrile with a Grignard Reagent (General Procedure)

-

Reaction Setup: A solution of the nitrile in a dry ether solvent is treated with a Grignard reagent (R-MgBr) at a low temperature (e.g., 0 °C).

-

Reaction: The reaction mixture is stirred for a period of time to allow for the formation of the magnesium salt of the imine.

-

Hydrolysis: The reaction is quenched by the addition of an aqueous acid solution (e.g., 1M HCl), which hydrolyzes the imine to the corresponding ketone.

-

Work-up and Purification: The product is extracted, dried, and purified.

Figure 2: Key transformations of the nitrile group.

Reactivity of the Thiopyran Ring: Potential for Ring-Opening

While the tetrahydrothiopyran 1,1-dioxide ring is generally stable, it can undergo ring-opening reactions under specific conditions. One notable transformation is the Ramberg-Bäcklund reaction.

The Ramberg-Bäcklund Reaction